molecular formula C12H15ClO3 B1420733 3-Ethoxy-4-propoxybenzoyl chloride CAS No. 1160249-41-1

3-Ethoxy-4-propoxybenzoyl chloride

Cat. No. B1420733
M. Wt: 242.7 g/mol
InChI Key: WCWRHEYSAIWEGD-UHFFFAOYSA-N
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Description

3-Ethoxy-4-propoxybenzoyl chloride is a chemical compound with the molecular formula C12H15ClO3 and a molecular weight of 242.70 .


Molecular Structure Analysis

The molecular structure of 3-Ethoxy-4-propoxybenzoyl chloride consists of 12 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, and 3 oxygen atoms .

Scientific Research Applications

  • Antiestrogenic Compounds : A study by Jones et al. (1984) focused on synthesizing nonsteroidal antiestrogens using 3-aroyl-2-arylbenzo[b]thiophene derivatives, which were prepared via Friedel-Crafts aroylation with benzoyl chlorides, including compounds similar to 3-Ethoxy-4-propoxybenzoyl chloride. These derivatives showed promise in inhibiting estradiol action and were effective in the treatment of rat mammary tumors.

  • Synthesis of Anti-Cancer Agents : Day et al. (1991) Day, B. et al. (1991) synthesized a series of 1,1-dichloro-2,2,3-triarylcyclopropanes (DTACs) as pure antiestrogens. The synthesis involved the use of benzoyl chlorides and demonstrated significant potential in inhibiting estrogen-dependent MCF-7 human breast tumor cell lines.

  • Cardiotropic Drug Research : Ivkin & Karpov (2022) Ivkin, D. & Karpov, A. A. (2022) conducted preclinical studies on 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid, showing a pronounced cardiotropic effect and a positive safety profile, highlighting the potential of derivatives of 3-Ethoxy-4-propoxybenzoyl chloride in cardiovascular drug development.

  • Neuropharmacological Studies : Research by Falch et al. (1999) Falch, E. et al. (1999) synthesized compounds related to 3-Ethoxy-4-propoxybenzoyl chloride, which were used to study GABA uptake in rat brain synaptosomal preparation and mouse cortical neurons. This research contributes to understanding the role of such compounds in neuropharmacology.

  • Synthesis of Coumarin Derivatives : A study by Çelikezen et al. (2020) Çelikezen, F. et al. (2020) focused on synthesizing 6-ethoxy-4-methylcoumarin, a compound structurally related to 3-Ethoxy-4-propoxybenzoyl chloride, exploring its potential in medicinal applications due to its antioxidant properties.

properties

IUPAC Name

3-ethoxy-4-propoxybenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO3/c1-3-7-16-10-6-5-9(12(13)14)8-11(10)15-4-2/h5-6,8H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCWRHEYSAIWEGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(=O)Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401295606
Record name 3-Ethoxy-4-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-4-propoxybenzoyl chloride

CAS RN

1160249-41-1
Record name 3-Ethoxy-4-propoxybenzoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160249-41-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-4-propoxybenzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401295606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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